1-(Pyridin-4-yl)propan-2-one oxime
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Overview
Description
1-(Pyridin-4-yl)propan-2-one oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)propan-2-one oxime typically involves the reaction of 1-(Pyridin-4-yl)propan-2-one with hydroxylamine hydrochloride. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
1-(Pyridin-4-yl)propan-2-one+NH2OH⋅HCl→1-(Pyridin-4-yl)propan-2-one oxime+HCl
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-(Pyridin-4-yl)propan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include nitrile oxides, amines, and substituted oxime derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)propan-2-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of agrochemicals and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)propan-2-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Pyridin-4-yl)propan-2-one oxime can be compared with other similar compounds, such as:
Pyridine-2-aldoxime: Another oxime derivative with similar chemical properties but different biological activities.
Piperidin-4-one oxime: Known for its use as a corrosion inhibitor and its antimicrobial properties.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Exhibits strong antifungal activity and is used in agricultural applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(NE)-N-(1-pyridin-4-ylpropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11)6-8-2-4-9-5-3-8/h2-5,11H,6H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPBAJJYRYMVAA-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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